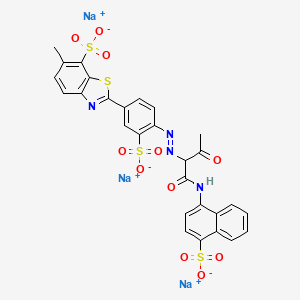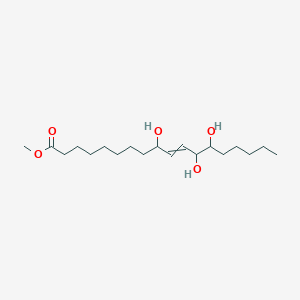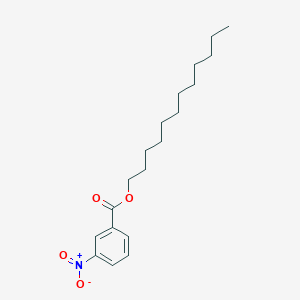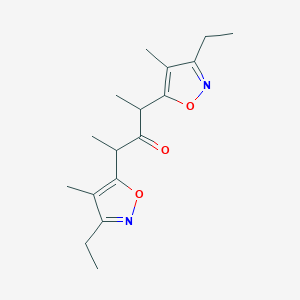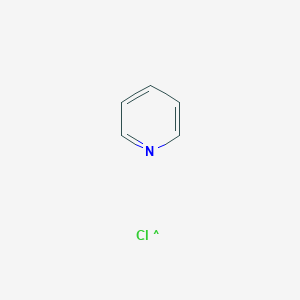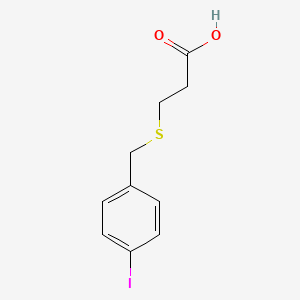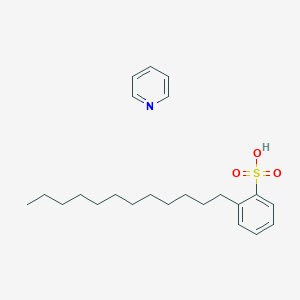
2-Dodecylbenzenesulfonic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylbenzenesulfonic acid;pyridine is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and pyridine. 2-Dodecylbenzenesulfonic acid is a member of the dodecylbenzenesulfonic acids class, characterized by a dodecyl group attached to a benzene ring, which is further linked to a sulfonic acid group . Pyridine, on the other hand, is a six-membered aromatic heterocycle containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . Pyridine can be synthesized through various methods, including the condensation of carbonyl compounds or cycloaddition reactions . The combination of these two compounds can be achieved through a series of chemical reactions that ensure the stability and integrity of both components.
Industrial Production Methods
Industrial production of 2-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, where dodecylbenzene is reacted with sulfuric acid or oleum in reactors designed to control temperature and reaction time . Pyridine production, on the other hand, often involves catalytic reactions in vapor phase, utilizing catalysts such as Ziegler–Natta systems . The integration of these production methods ensures the efficient synthesis of 2-dodecylbenzenesulfonic acid;pyridine on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylbenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: Both the benzene ring and the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, ammonia, and various catalysts such as Ziegler–Natta catalysts . Reaction conditions typically involve controlled temperatures and specific reactant ratios to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-dodecylbenzenesulfonic acid and pyridine, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Dodecylbenzenesulfonic acid;pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-dodecylbenzenesulfonic acid;pyridine involves its interaction with various molecular targets and pathways. The sulfonic acid group acts as a surfactant, reducing surface tension and enhancing the mixing of water with oils and fats . Pyridine, as an aromatic heterocycle, can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions . These interactions contribute to the compound’s effectiveness in its various applications.
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the pyridine component.
Pyridine: A simpler aromatic heterocycle without the sulfonic acid group.
Other alkylbenzenesulfonic acids: Compounds with different alkyl chain lengths and branching.
Uniqueness
2-Dodecylbenzenesulfonic acid;pyridine is unique due to the combination of the surfactant properties of 2-dodecylbenzenesulfonic acid and the aromatic heterocyclic nature of pyridine. This dual functionality allows it to be used in a wider range of applications compared to its individual components .
Properties
CAS No. |
38094-95-0 |
|---|---|
Molecular Formula |
C23H35NO3S |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C18H30O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-4-6-5-3-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-5H |
InChI Key |
FPTBEQHXOWBMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


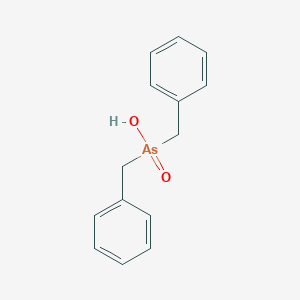


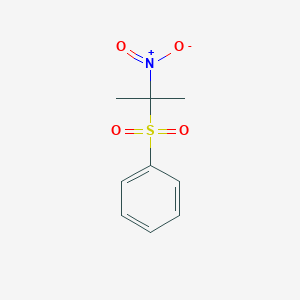
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
